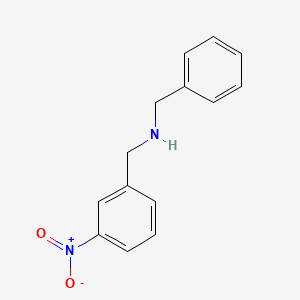

N-benzyl-1-(3-nitrophenyl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-1-(3-nitrophenyl)methanamine is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

- Biological Activity : N-benzyl-1-(3-nitrophenyl)methanamine exhibits notable biological interactions, potentially influencing enzyme activity or receptor interactions. Studies have shown that modifications to its structure can significantly affect its pharmacological properties, making it a valuable candidate for drug development.

- Drug Development : The compound's ability to penetrate cellular membranes due to the lipophilicity imparted by the benzyl group enhances its bioavailability. Research indicates that it may play a role in developing new therapeutic agents targeting specific diseases, including cancer and bacterial infections .

- Structure-Activity Relationship Studies : Investigations into how structural changes impact biological activity have been crucial for optimizing drug candidates derived from this compound. For instance, comparisons with similar compounds reveal how variations in substituents can alter efficacy and safety profiles .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis:

- Chemical Transformations : Its unique structure allows it to participate in various chemical reactions, making it useful for synthesizing more complex molecules. This versatility is particularly valuable in synthetic organic chemistry where novel compounds are required .

- Precursor for Other Compounds : The compound can be transformed into other useful derivatives through oxidation or reduction reactions, expanding its application scope in the synthesis of pharmaceuticals and agrochemicals .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-benzyl-1-(4-nitrophenyl)methanamine | Nitro group at para position | Different reactivity due to the position of the nitro group |

| N-benzyl-1-(4-methylphenyl)methanamine | Methyl substitution on phenyl ring | Altered lipophilicity affecting bioavailability |

| N-benzyl-1-(2-nitrophenyl)methanamine | Nitro group at ortho position | Variations in steric hindrance impacting reactivity |

This table illustrates how the positioning of functional groups can significantly influence the chemical behavior and potential applications of these compounds.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Antibacterial Activity : Research has indicated that derivatives of this compound possess antibacterial properties, making them potential candidates for developing new antibiotics .

- Cytotoxicity Studies : Preliminary evaluations have assessed the cytotoxic effects of related compounds on human cancer cells, suggesting avenues for further exploration in cancer therapeutics .

- Nonlinear Optical Properties : While primarily focused on other derivatives, studies indicate that compounds with similar structures may exhibit promising nonlinear optical properties, which could be relevant for photonic applications .

Analyse Des Réactions Chimiques

Chemical Reactions of N-benzyl-1-(3-nitrophenyl)methanamine

This compound participates in diverse chemical transformations, leveraging its amine and nitrophenyl functionalities. Below is a detailed analysis of its reaction pathways, supported by experimental data from diverse sources.

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution with alkyl halides, forming substituted amine derivatives. This reactivity stems from the methanamine group’s ability to act as a nucleophile, displacing halide ions in alkyl halides under basic or neutral conditions.

Key Reaction Features :

-

Reagents : Alkyl halides (e.g., methyl iodide, ethyl bromide).

-

Conditions : Typically carried out in polar aprotic solvents (e.g., DMF, DMSO) or protic solvents (e.g., methanol) with or without bases like potassium carbonate.

-

Outcome : Formation of N-alkylated derivatives (e.g., N-benzyl-N-alkyl-1-(3-nitrophenyl)methanamine).

Oxidative N-Formylation

The compound undergoes oxidative N-formylation using methanol as a formylating agent, catalyzed by AuPd–Fe₃O₄ under alkaline conditions. This reaction converts the amine into an N-formamide via hemiaminal intermediates .

Reaction Parameters :

| Parameter | Details |

|---|---|

| Catalyst | AuPd–Fe₃O₄ (2.8 mol% metal content) |

| Base | Sodium hydroxide (3 equivalents) |

| Oxidant | Oxygen gas (1 atm) |

| Solvent | Methanol |

| Yield | Up to 65% (NMR yield) |

Mechanistic Insight :

-

Methanol is oxidized to formaldehyde, forming a hemiaminal intermediate with the amine.

Oxidative Cleavage of Benzyl C–N Bond

The compound undergoes metal-free oxidative cleavage of the benzyl C–N bond using electrochemical methods or TsOH·H₂O/H₂O under air conditions. This reaction selectively generates aldehydes or ketones .

Key Observations :

-

Reagents : TsOH·H₂O, H₂O, Et₄NBF₄.

-

Conditions : Electrochemical setup (platinum electrodes, 2 mA current) or reflux under air .

-

Outcome : Formation of 3-nitrobenzaldehyde derivatives.

Control Experiments :

-

Addition of BHT (radical inhibitor) reduced yield to 5%, indicating radical intermediates .

-

Argon atmosphere had minimal impact, suggesting water as the oxygen source .

Analytical Data

NMR and IR Characteristics :

-

¹H NMR (CDCl₃) : Signals for aromatic protons (7.10–7.71 ppm), methylene groups (3.69–3.91 ppm), and NH (1.73 ppm) .

-

¹³C NMR : Peaks for aromatic carbons (126–145 ppm), methylene carbons (51–69 ppm), and NH-adjacent carbons (57–63 ppm) .

-

IR : Absorption bands for NH (3300 cm⁻¹) and nitro groups (1500–1300 cm⁻¹) .

Molecular Properties :

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₃O₂ |

| Molecular Weight | 279.30 g/mol |

| Melting Point | ~166–168°C |

Propriétés

Formule moléculaire |

C14H14N2O2 |

|---|---|

Poids moléculaire |

242.27 g/mol |

Nom IUPAC |

N-[(3-nitrophenyl)methyl]-1-phenylmethanamine |

InChI |

InChI=1S/C14H14N2O2/c17-16(18)14-8-4-7-13(9-14)11-15-10-12-5-2-1-3-6-12/h1-9,15H,10-11H2 |

Clé InChI |

DFYDXMFZQUWIFS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CNCC2=CC(=CC=C2)[N+](=O)[O-] |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.